molecular formula C13H23NO4 B2814692 2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid CAS No. 1781071-23-5

2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

Cat. No.: B2814692
CAS No.: 1781071-23-5
M. Wt: 257.33
InChI Key: HQJICVKIZGMLRY-UHFFFAOYSA-N
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Description

2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid is a piperidine-derived compound featuring an ethyl substituent at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. The Boc group is widely used in organic synthesis to protect amines, ensuring stability during reactions while allowing selective deprotection under acidic conditions. The ethyl substituent at the 2-position introduces steric and electronic effects that influence reactivity, solubility, and downstream applications. This compound is a key intermediate in pharmaceutical and peptide synthesis, particularly in the preparation of protease inhibitors or peptidomimetics .

Properties

IUPAC Name

2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-13(10(15)16)8-6-7-9-14(13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJICVKIZGMLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of piperidine with ethyl bromide, followed by esterification with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential use in the design of novel pharmaceuticals. Its piperidine ring can be modified to create derivatives that may exhibit enhanced biological activity. Research indicates that piperidine derivatives are often explored for their analgesic, anti-inflammatory, and central nervous system effects.

Drug Development

Due to its ability to form stable complexes with biological targets, this compound can serve as a lead structure in drug discovery programs aimed at treating various diseases, including neurological disorders and cancer. The ester functionality may enhance lipophilicity, improving the compound's bioavailability.

Biochemical Studies

The compound can be utilized in biochemical assays to study enzyme interactions or as a substrate in metabolic studies. Its unique functional groups allow for the investigation of reaction mechanisms involving carboxylic acids and esters.

Synthetic Chemistry

In synthetic organic chemistry, this compound can be employed as an intermediate in the synthesis of more complex molecules. The presence of both carboxylic acid and ester groups provides multiple sites for chemical reactions, facilitating the creation of diverse chemical libraries.

Case Study 1: Piperidine Derivatives in Analgesic Research

A study focused on synthesizing piperidine derivatives demonstrated that modifications to the piperidine ring could yield compounds with significant analgesic properties. The research highlighted the importance of structural variations in enhancing efficacy and reducing side effects.

Case Study 2: Anticancer Activity of Piperidine Compounds

Research has shown that certain piperidine-based compounds exhibit anticancer activity by inducing apoptosis in cancer cells. This study explored various derivatives, including those similar to 2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid, revealing promising results in inhibiting tumor growth.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Piperidine vs. Pyrrolidine Derivatives

The piperidine ring (6-membered) in 2-ethyl-1-Boc-piperidine-2-carboxylic acid contrasts with pyrrolidine analogs (5-membered rings), such as (2S,5S)-5-methyl-1-Boc-pyrrolidine-2-carboxylic acid (5-MePro) . Key differences include:

  • Ring Size Effects : Piperidine derivatives exhibit greater conformational flexibility compared to pyrrolidines, which may enhance binding to larger enzyme active sites.
  • Synthetic Yields : Pyrrolidine derivatives like 5-MePro are synthesized via Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane, yielding >90% after purification . In contrast, piperidine analogs (e.g., (2R)-1-(propan-2-yl)piperidine-2-carboxylic acid) show lower yields (44%) due to challenges in hydrogenation steps .

Table 1: Comparison of Piperidine and Pyrrolidine Derivatives

Compound Ring Size Key Substituents Synthesis Yield Deprotection Method Reference
2-Ethyl-1-Boc-piperidine-2-carboxylic acid 6-membered 2-Ethyl, 1-Boc Not reported TFA (assumed)
(2S,5S)-5-MePro 5-membered 5-Methyl, 1-Boc >90% TFA in CH₂Cl₂
(2R)-1-(propan-2-yl)piperidine-2-carboxylic acid 6-membered 1-Isopropyl, 2-carboxylic acid 44% Hydrogenation (Pd(OH)₂/H₂)
Substituent Effects: Ethyl vs. Methyl vs. Isopropyl

The ethyl group at the 2-position of the target compound distinguishes it from analogs with methyl or isopropyl substituents:

  • Steric Hindrance : The ethyl group provides moderate steric bulk compared to the smaller methyl group in 5-MePro or the bulkier isopropyl group in (2R)-1-(propan-2-yl)piperidine-2-carboxylic acid. This affects reaction kinetics and substrate-enzyme interactions.
  • Synthetic Flexibility : Ethyl-substituted piperidines are intermediates in synthesizing derivatives like 2-ethyl-piperidine-2-carboxylic acid methyl ester hydrochloride, which is used in aldehyde coupling reactions (e.g., with 2,3-difluorobenzaldehyde) .
Protecting Group Comparison: Boc vs. Fmoc

The Boc group in the target compound contrasts with fluorenylmethyloxycarbonyl (Fmoc) in analogs like 2-[4-(Fmoc)piperazin-1-yl]acetic acid :

  • Stability : Boc is stable under basic conditions but labile to acids, whereas Fmoc is acid-stable but cleaved by bases (e.g., piperidine).
  • Applications : Boc is preferred for solution-phase synthesis, while Fmoc is standard in solid-phase peptide synthesis.

Table 2: Protecting Group Properties

Group Stability Cleavage Method Common Use Case Example Compound Reference
Boc Base-stable TFA or HCl Solution-phase synthesis 2-Ethyl-1-Boc-piperidine-2-carboxylic acid
Fmoc Acid-stable Piperidine/base Solid-phase synthesis 2-[4-(Fmoc)piperazin-1-yl]acetic acid

Biological Activity

2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid, also known as 4-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid, is a chiral compound with a unique piperidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets and therapeutic applications.

  • Molecular Formula : C₁₃H₂₃N O₄
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 1781071-23-5

Synthesis

The synthesis of this compound typically involves several steps that may include the formation of the piperidine ring followed by the introduction of functional groups such as the ethyl and tert-butoxycarbonyl groups. The specific methodologies can vary, but they often utilize established organic synthesis techniques to achieve the desired stereochemistry and purity.

Research indicates that this compound interacts with specific receptors and enzymes, influencing various biological pathways. Its structural features contribute to its binding affinity and specificity, making it a candidate for further pharmacological studies .

Antiviral Activity

In studies evaluating similar piperidine derivatives, compounds exhibiting structural similarities to this compound have shown significant antiviral activity. For instance, certain analogs demonstrated low micromolar activity against influenza viruses, suggesting potential therapeutic applications in antiviral drug development .

Antimicrobial Properties

The compound has been assessed for its antimicrobial properties against various strains, including Mycobacterium tuberculosis. Preliminary findings suggest that derivatives of piperidine compounds exhibit notable inhibitory effects, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .

Table 1: Comparative Biological Activity of Piperidine Derivatives

Compound NameMIC (μg/mL)Activity TypeReference
2-Ethyl-1-(tert-butoxycarbonyl)piperidine4 - 8Antimicrobial
4-Fluoro analog of piperidine7.4Antiviral (Influenza)
Piperidinothiosemicarbazone derivatives0.5 - 4Antitubercular

Cytotoxicity Studies

Cytotoxicity assays using non-cancerous cell lines have shown that certain derivatives maintain a favorable selectivity index (SI), indicating their potential for therapeutic use without significant toxicity. For example, compounds with SI values greater than 1.0 suggest that they are less toxic to normal cells compared to their antimicrobial efficacy against pathogens .

Q & A

Q. (Basic)

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and Boc-group integrity (e.g., tert-butyl protons at δ 1.2–1.4 ppm) .
  • HPLC : Chiral columns (e.g., Chiralpak® AD-H) for enantiopurity assessment .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 286.165) .

What are the key considerations for optimizing reaction conditions to improve yield and purity?

Q. (Advanced)

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
  • Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during Boc protection .
  • Catalyst loading : 5–10 mol% of Pd/C or other catalysts for efficient hydrogenation .
  • Workup protocols : Acidic aqueous washes to remove unreacted Boc reagents .

How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity?

Q. (Advanced)

  • Protection : The Boc group shields the piperidine nitrogen, preventing undesired nucleophilic reactions during subsequent steps .
  • Stability : Stable under basic conditions but cleavable via trifluoroacetic acid (TFA) or HCl in dioxane .
  • Steric effects : The bulky tert-butyl group may slow down reactions at adjacent positions, requiring longer reaction times for substitutions .

What are the potential decomposition products under thermal stress, and how can they be mitigated?

Q. (Advanced)

  • Decomposition pathways :
    • Loss of the Boc group, releasing CO₂ and forming 2-ethylpiperidine-2-carboxylic acid.
    • Degradation into volatile byproducts (e.g., CO, HCl) at temperatures >150°C .
  • Mitigation strategies :
    • Store at −20°C under inert atmosphere (N₂/Ar) .
    • Avoid prolonged exposure to light or moisture .

How can researchers address discrepancies in reported reaction yields for similar piperidine derivatives?

Q. (Advanced)

  • Variable analysis : Compare catalyst types (e.g., heterogeneous vs. homogeneous), solvent purity, and reaction scale .
  • Reproducibility checks : Validate methods using controlled conditions (e.g., anhydrous solvents, strict temperature monitoring) .
  • Statistical tools : Design of Experiments (DoE) to identify critical parameters (e.g., pH, stoichiometry) .

What strategies are effective for introducing substituents at the piperidine ring’s 2-position?

Q. (Basic)

  • Alkylation : React with ethyl iodide/K₂CO₃ in DMF at 60°C .
  • Acylation : Use acyl chlorides (e.g., acetyl chloride) in the presence of a base like pyridine .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids catalyzed by Pd(PPh₃)₄ .

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